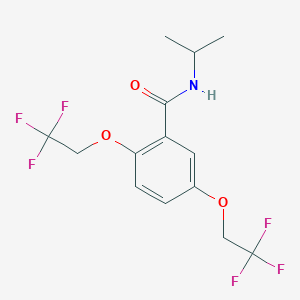

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

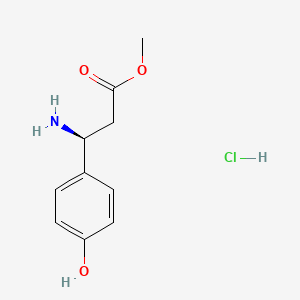

“N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a chemical compound with the molecular formula C14H15F6NO3 . It is related to the compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, a key intermediate, was obtained by the esterification product of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid . The 2,5-bis(2,2,2-trifluoroethoxy)benzoate was prepared from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid by reaction with thionyl chloride in methanol at reflux temperature .Aplicaciones Científicas De Investigación

- Researchers have explored the potential of this compound as an anticancer agent. Its structural features, including the trifluoroethoxy groups, make it an interesting candidate for inhibiting cancer cell growth. Further studies are needed to evaluate its efficacy and mechanism of action .

- Preliminary investigations suggest that N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide may exhibit anti-diabetic effects. Researchers have studied its impact on glucose metabolism and insulin sensitivity. Future research could uncover its therapeutic potential for managing diabetes .

Anticancer Agents

Anti-Diabetic Properties

Mecanismo De Acción

Target of Action

The primary targets of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide are AURKA (Aurora kinase A) and VEGFR-2 (Vascular endothelial growth factor receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer treatment.

Mode of Action

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide interacts with its targets by forming a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting cell division and angiogenesis.

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 disrupts the normal cell division and angiogenesis pathways. This leads to the suppression of tumor growth and metastasis, as these processes are dependent on uncontrolled cell division and the formation of new blood vessels .

Pharmacokinetics

It is noted that the compound obeysLipinski’s rule of five , which suggests good bioavailability

Result of Action

The molecular and cellular effects of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide’s action include the inhibition of cell division and angiogenesis, leading to the suppression of tumor growth and metastasis . In vitro studies have shown that this compound has significant efficacy against glioblastoma cells .

Action Environment

The action, efficacy, and stability of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can be influenced by various environmental factors. For instance, temperature variations can affect the equilibrium of the compound

Propiedades

IUPAC Name |

N-propan-2-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F6NO3/c1-8(2)21-12(22)10-5-9(23-6-13(15,16)17)3-4-11(10)24-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBIECXRDIFJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

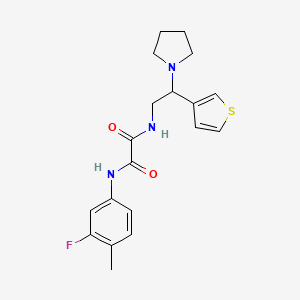

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)

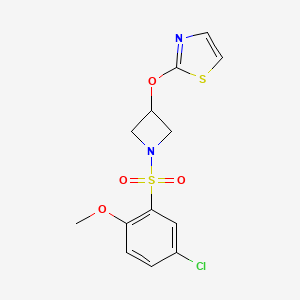

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)

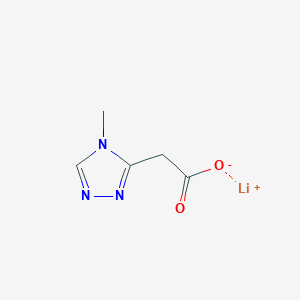

![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)